

Sertraline as a Novel Antifungal Agent Against *Candida parapsilosis*: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

Candida parapsilosis is an increasingly prevalent opportunistic fungal pathogen, notable for its ability to form resilient biofilms and exhibit intrinsic resistance to certain antifungal agents. The rising challenge of fungal infections necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs. This technical guide details the promising antifungal potential of sertraline, a selective serotonin reuptake inhibitor (SSRI), against *Candida parapsilosis*. Drawing upon a comprehensive review of current literature, this document outlines the fungicidal and anti-biofilm activity of sertraline, elucidates its multi-faceted mechanism of action involving mitochondrial dysfunction and apoptosis, and provides detailed experimental protocols for key assays. Quantitative data are presented in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of sertraline's potential as a repurposed antifungal agent.

Introduction

The incidence of invasive fungal infections has seen a significant rise in recent decades, with *Candida* species being a primary causative agent of candidemia and other life-threatening conditions. Among these, *Candida parapsilosis* has emerged as a significant nosocomial pathogen, particularly in neonatal intensive care units and among immunocompromised patients. Its propensity to form biofilms on medical devices contributes to its virulence and

complicates treatment. The current antifungal armamentarium is limited, and the development of resistance is a growing concern. Drug repurposing offers a strategic and accelerated pathway to identify new therapeutic options. Sertraline, a widely prescribed antidepressant, has demonstrated potent in vitro activity against a range of fungal pathogens, including *Candida parapsilosis*. This whitepaper provides a comprehensive technical overview of the existing evidence supporting the investigation of sertraline as a potential fungicide against this clinically important yeast.

Antifungal Activity of Sertraline Against *Candida parapsilosis*

Sertraline exhibits significant in vitro activity against both planktonic cells and biofilms of *Candida parapsilosis*. Its efficacy has been demonstrated through various susceptibility testing methods, with reported Minimum Inhibitory Concentration (MIC) values indicating its potential as a fungicidal agent.

Quantitative Data on Sertraline's Antifungal Efficacy

The following table summarizes the available quantitative data on the in vitro activity of sertraline against *Candida parapsilosis*.

Parameter	Strain(s)	Sertraline Concentration (µg/mL)	Key Findings	Reference(s)
Minimum Inhibitory Concentration (MIC)	Clinical Isolates	9.8 - 78	Sertraline demonstrated fungistatic or fungicidal activity against all tested strains. For one <i>C. parapsilosis</i> strain, the MLC was twice the MIC.	[1]
MIC Range	Clinical Isolates	16 - 128	Sertraline showed a lower MIC range compared to other tested SSRIs (fluoxetine and paroxetine).	[2]
MIC99	Clinical Isolates	3 - 29	MIC99 values were reported for <i>C. parapsilosis</i> isolates from patients with vulvovaginal candidiasis who responded to oral sertraline treatment.	[3]
Biofilm Inhibition	Not Specified	Not Specified	Sertraline achieved a 90% reduction in biofilm	[4][5]

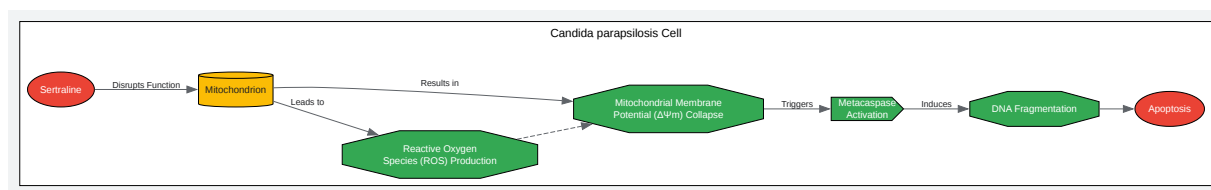
			metabolism of C. parapsilosis.	
Biofilm Viability Reduction	Not Specified	Not Specified	Sertraline reduced biofilm cell viability by more than 80% for all Candida species tested, including C. parapsilosis.[6][7]	

Mechanism of Action

Sertraline's antifungal activity against *Candida parapsilosis* is not attributed to a single target but rather a cascade of events that culminate in programmed cell death (apoptosis). The primary proposed mechanisms include the disruption of mitochondrial function, induction of oxidative stress, and subsequent activation of apoptotic pathways.[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for sertraline-induced apoptosis in *Candida parapsilosis*.



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Caption: Proposed mechanism of sertraline-induced apoptosis in *C. parapsilosis*.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antifungal potential of sertraline against *Candida parapsilosis*.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of sertraline is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- *Candida parapsilosis* isolates
- Sertraline hydrochloride
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Culture *C. parapsilosis* on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5×10^3 to 2.5×10^3 cells/mL.
- **Drug Dilution:** Prepare a stock solution of sertraline in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 in a 96-well plate to achieve the desired concentration range.
- **Inoculation:** Add 100 μ L of the standardized fungal inoculum to each well of the microtiter plate containing 100 μ L of the serially diluted sertraline.

- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of sertraline that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the drug-free control well, as determined by visual inspection or spectrophotometrically at 530 nm.

Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE) Staining

This protocol describes the measurement of intracellular superoxide radicals using the fluorescent probe dihydroethidium.[\[4\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Candida parapsilosis cells
- Sertraline
- Dihydroethidium (DHE)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Treatment: Incubate C. parapsilosis cells with the desired concentrations of sertraline for a specified time. Include an untreated control.
- Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS.
- DHE Staining: Resuspend the cells in PBS and add DHE to a final concentration of 5-10 μM . Incubate in the dark at 37°C for 30 minutes.
- Washing: Wash the cells twice with PBS to remove excess DHE.

- Analysis: Analyze the stained cells immediately by flow cytometry (excitation at 488 nm, emission at ~585 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity in sertraline-treated cells compared to the control indicates an increase in ROS production.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$) using JC-1 Staining

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with a high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green.^{[1][17][22][23][24]}

Materials:

- Candida parapsilosis cells
- Sertraline
- JC-1 dye
- PBS
- Flow cytometer or fluorescence plate reader

Procedure:

- Cell Treatment: Treat C. parapsilosis cells with sertraline as described for the ROS detection assay.
- Cell Harvesting and Washing: Harvest and wash the cells with PBS.
- JC-1 Staining: Resuspend the cells in PBS and add JC-1 to a final concentration of 2 μ M. Incubate in the dark at 37°C for 15-30 minutes.
- Washing: Wash the cells twice with PBS.

- Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A decrease in the red/green fluorescence ratio in treated cells indicates mitochondrial membrane depolarization. Alternatively, a fluorescence plate reader can be used.

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.^{[7][20][25][26][27][28]}

Materials:

- Candida parapsilosis cells
- Sertraline
- TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
- Fixation and permeabilization buffers
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Treatment and Fixation: Treat cells with sertraline, then harvest and fix them (e.g., with 4% paraformaldehyde).
- Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents. For yeast, this may involve treatment with a cell wall-degrading enzyme like zymolyase.
- TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
- Washing: Wash the cells to remove unincorporated nucleotides.
- Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the number of fluorescently labeled cells indicates an increase in DNA fragmentation and

apoptosis.

Caspase Activity Assay

Metacaspases, the caspase-like proteases in fungi, can be detected using specific fluorescently labeled inhibitors.

Materials:

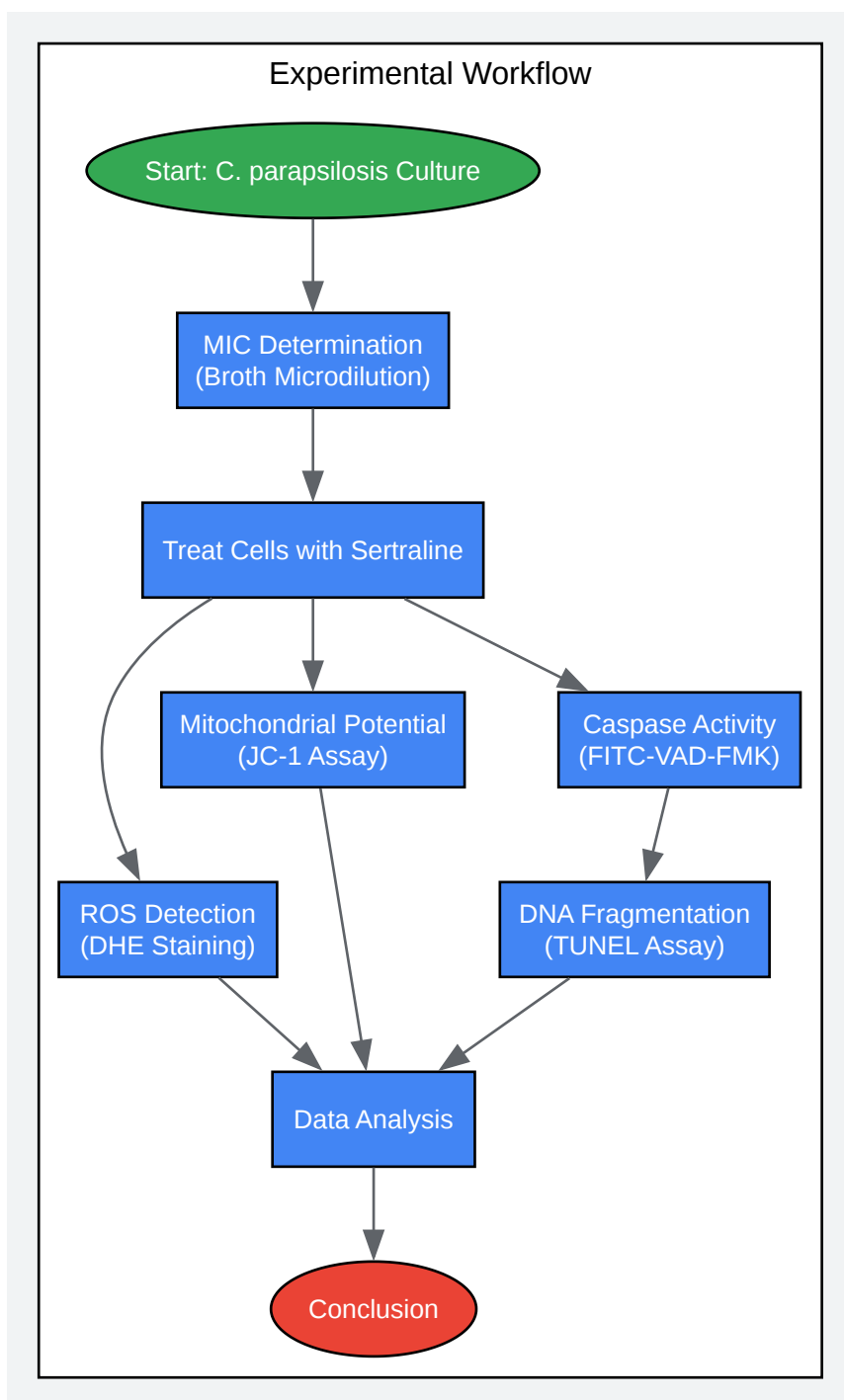
- *Candida parapsilosis* cells
- Sertraline
- FITC-VAD-FMK (pan-caspase inhibitor)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Treatment: Treat *C. parapsilosis* cells with sertraline.
- Staining: Add FITC-VAD-FMK to the cell suspension at a final concentration of 10 μ M and incubate at 37°C for 20-30 minutes.
- Washing: Wash the cells twice with PBS.
- Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates the activation of metacaspases.

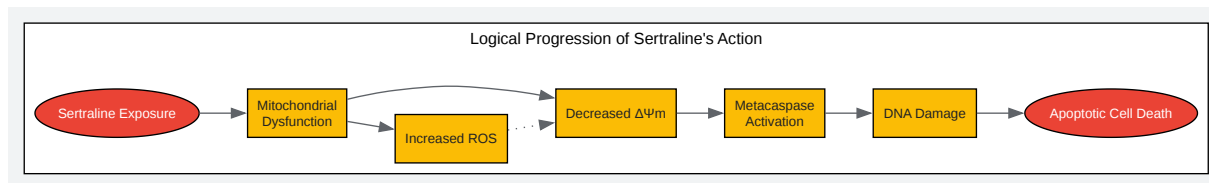
Visualizing Experimental and Logical Relationships

The following diagrams illustrate the general workflow for assessing sertraline's antifungal activity and the logical relationship between the key events in its mechanism of action.



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Caption: General workflow for evaluating sertraline's antifungal properties.



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- To cite this document: BenchChem. [Sertraline as a Novel Antifungal Agent Against Candida parapsilosis: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206857#sertraline-s-potential-as-a-fungicide-against-candida-parapsilosis>]

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